N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride
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Overview
Description
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a pyrazole ring, and a benzamide moiety, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride typically involves multi-step organic reactions. One common approach includes the formation of the piperidine ring followed by the introduction of the pyrazole ring and the benzamide group. Key steps may involve cyclization, amination, and condensation reactions. For instance, phenylsilane can be used to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl) benzamide: Known for its anticancer activity.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Evaluated for anti-tubercular activity.
Uniqueness
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride stands out due to its unique combination of the piperidine, pyrazole, and benzamide moieties, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in multiple research applications highlight its significance.
Properties
IUPAC Name |
N-(5-piperidin-3-yl-1H-pyrazol-4-yl)benzamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O.2ClH/c20-15(11-5-2-1-3-6-11)18-13-10-17-19-14(13)12-7-4-8-16-9-12;;/h1-3,5-6,10,12,16H,4,7-9H2,(H,17,19)(H,18,20);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCTVWPQWWEWNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=C(C=NN2)NC(=O)C3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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